N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-3-methylbenzenesulfonamide
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Overview
Description
“N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-3-methylbenzenesulfonamide” is a synthetic compound. It belongs to the dibenzo[b,f][1,4]oxazepine class of chemicals. The molecular formula of this compound is C21H16F2N2O4S .
Molecular Structure Analysis
The molecular structure of this compound consists of 21 carbon atoms, 16 hydrogen atoms, 2 fluorine atoms, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom . The average mass of the molecule is 430.424 Da and the mono-isotopic mass is 430.079895 Da .Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed methods for synthesizing [1,4]oxazepine-based primary sulfonamides demonstrating strong inhibition against human carbonic anhydrases, emphasizing the dual role of the primary sulfonamide functionality in ring construction and enzyme inhibition (Sapegin et al., 2018). Another study detailed the synthesis of novel triazepines, pyrimidines, and azoles using sulfonamide derivatives, showcasing their antifungal activities (Khodairy et al., 2016).
Enzyme Inhibition and Biological Activity
Various sulfonamide derivatives have been synthesized and characterized for their antimicrobial activities and enzyme inhibitor effects, particularly against carbonic anhydrase enzymes. These compounds were evaluated for their in vitro antimicrobial activity and potential as carbonic anhydrase inhibitors, providing insights into the role of sulfonamide derivatives in enzyme inhibition and potential therapeutic applications (Alyar et al., 2018).
Potential Therapeutic Applications
The development of mixed-ligand copper(II)-sulfonamide complexes has explored the effect of the sulfonamide derivative on DNA binding, cleavage, genotoxicity, and anticancer activity. These studies indicate the potential therapeutic applications of sulfonamide derivatives in targeting DNA for cancer treatment (González-Álvarez et al., 2013). Furthermore, novel aminothiazole-paeonol derivatives, including sulfonamide components, were synthesized and shown to have significant anticancer effects against various cancer cell lines, highlighting the therapeutic potential of these compounds (Tsai et al., 2016).
Mechanism of Action
While the exact mechanism of action for this specific compound is not provided, similar compounds have been found to be selective inhibitors of the Dopamine D2 receptor . These compounds are used in treating patients suffering from central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .
Properties
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-fluoro-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O4S/c1-13-4-8-21-19(10-13)25(3)22(26)17-12-15(5-9-20(17)29-21)24-30(27,28)16-6-7-18(23)14(2)11-16/h4-12,24H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWJJUFOBWUYMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)F)C)C(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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